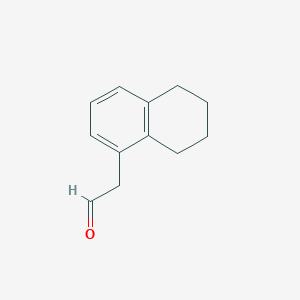
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C12H14O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an acetaldehyde group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various fields, including analytical chemistry and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde can be synthesized through several methods. One common method involves the hydrogenation of 1-naphthaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process selectively reduces the aromatic ring while preserving the aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the tetrahydronaphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 1-Naphthaleneacetic acid, 5,6,7,8-tetrahydro-.
Reduction: 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde has several scientific research applications:
Analytical Chemistry: It is used as a reference compound in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Pharmacokinetics: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound can also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
1-Naphthaleneacetaldehyde: The non-hydrogenated form of the compound.
1-Naphthaleneacetic acid, 5,6,7,8-tetrahydro-: The oxidized form of the compound.
1-Naphthaleneethanol, 5,6,7,8-tetrahydro-: The reduced form of the compound.
Uniqueness: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde is unique due to its partially hydrogenated naphthalene ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
10484-23-8 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6,9H,1-2,4,7-8H2 |
Clé InChI |
CIHPERNEECLJMM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2CC=O |
Key on ui other cas no. |
10484-23-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















